

# Application Note: Quantification of Olaquinox in Animal Feed using HPLC-UV

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## Compound of Interest

Compound Name: Olaquinox

Cat. No.: B1677201

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## Abstract

This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of **olaquinox** in various animal feed matrices. **Olaquinox** is a quinoxaline derivative that has been utilized as a growth promoter in animal production. Due to concerns about potential toxicity, its use is regulated in many countries, necessitating reliable analytical methods for monitoring its presence in animal feed. [1][2] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, intended for researchers, scientists, and quality control professionals in the field of animal nutrition and drug development.

## Introduction

**Olaquinox** is an antibacterial agent that has been historically added to animal feed to improve growth rates and feed efficiency in livestock.[1][2] However, safety concerns have led to restrictions on its use, making accurate and sensitive quantification in feed samples crucial for regulatory compliance and consumer safety. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a reliable and cost-effective analytical solution for this purpose. This method provides the necessary selectivity and sensitivity for the determination of **olaquinox** in complex feed matrices.

## Experimental Protocol

This protocol outlines the necessary steps for the extraction and quantification of **olaquinox** from animal feed samples.

## Reagents and Materials

- **Olaquinox** reference standard ( $\geq 96\%$  purity)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Dimethylformamide (DMF)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Alumina N)
- Syringe filters (0.45  $\mu\text{m}$ )

## Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
- Analytical balance
- Homogenizer or blender
- Centrifuge
- Vortex mixer
- SPE manifold

## Sample Preparation

A critical step in the analysis of **olaquinox** in animal feed is the efficient extraction of the analyte from the complex matrix and subsequent cleanup to remove interfering substances. Several extraction and cleanup procedures have been reported, and a generalized approach is presented below.

- Extraction:
  - Weigh a representative, homogenized sample of the animal feed (typically 5-25 g).
  - Add an appropriate extraction solvent. Common solvents include mixtures of methanol and water (e.g., 50:50 v/v) or dimethylformamide (DMF).<sup>[3]</sup><sup>[4]</sup> A mixture of acetonitrile and a buffer solution has also been used.<sup>[5]</sup><sup>[6]</sup>
  - Homogenize or vortex the sample for a sufficient time to ensure thorough extraction (e.g., 60 minutes).<sup>[4]</sup>
  - Centrifuge the mixture to separate the solid material.
  - Collect the supernatant for further processing.
- Cleanup (Solid-Phase Extraction - SPE):
  - Condition an SPE cartridge (e.g., AccuBond Alumina N) according to the manufacturer's instructions.<sup>[4]</sup>
  - Load the supernatant from the extraction step onto the cartridge.
  - Wash the cartridge to remove interfering compounds.
  - Elute the **olaquinox** using a suitable solvent.
  - Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

## Chromatographic Conditions

The following are typical HPLC conditions for the analysis of **olaquinox**. Optimization may be required depending on the specific instrumentation and column used.

Parameter	Condition
HPLC Column	C8 or C18 (e.g., Waters Symmetry Shield RP-8) [4]
Mobile Phase	Isocratic mixture of Methanol and Water (e.g., 20:80 v/v)[3] or Acetonitrile and Water.
Flow Rate	0.8 - 1.0 mL/min[3][4]
Injection Volume	20 µL
Column Temperature	30 °C[3]
UV Detection	260 nm, 373 nm, or 380 nm[3][4][7][8]

## Calibration

Prepare a series of standard solutions of **olaquindox** in the mobile phase at different concentrations (e.g., 0.1 to 50 mg/L).[4] Inject each standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area versus the concentration of **olaquindox**. The linearity of the calibration curve should be evaluated, with a correlation coefficient ( $r^2$ ) greater than 0.995 being acceptable.[4]

## Data Presentation

The performance of the HPLC-UV method for **olaquindox** quantification has been evaluated in several studies. The following tables summarize key validation parameters from the literature, providing an overview of the method's capabilities.

### Table 1: Linearity and Detection Limits

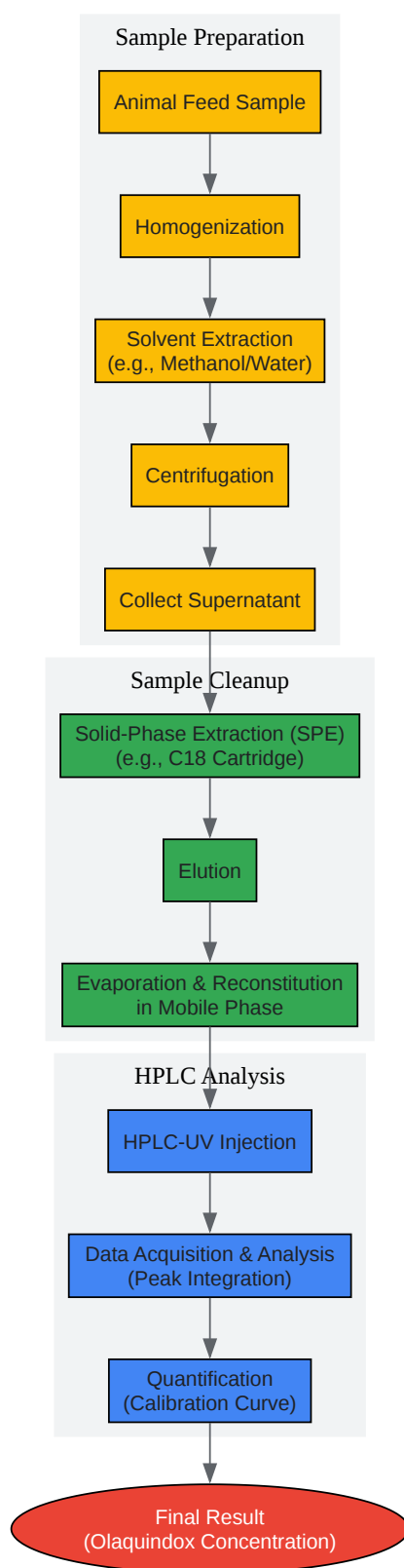
Concentration Range (mg/L)	Correlation Coefficient ( $r^2$ )	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
0.1 - 50	> 0.995	0.02 mg/L	Not Reported	[4]
0.6 - 20.0 ( $\mu\text{mol/L}$ )	0.9943	182 nmol/L	Not Reported	[5]
Not Specified	Not Reported	0.3 mg/kg (in sample)	Not Reported	[8]
Not Specified	Not Reported	80 $\mu\text{g/kg}$	110 $\mu\text{g/kg}$	[1][2]

**Table 2: Recovery and Precision**

Spiked Concentration	Mean Recovery (%)	Relative Standard Deviation (RSD) - Repeatability	Relative Standard Deviation (RSD) - Reproducibility	Reference
1 and 2 mg/kg	95.3 – 97.2%	Not Reported	Not Reported	[4]
Various	98.58 – 101.63%	2.67 – 4.25%	Not Reported	[3]
Various	88.0 - 99.7%	< 11.1%	Not Reported	[5][6]
Various	80 - 110% (Trueness)	2.5 - 6.2%	12.8 - 20.0%	[9]

## Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of **olaquindox** in animal feed by HPLC-UV.



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Caption: Workflow for **Olaquinox** Quantification in Animal Feed.

## Conclusion

The HPLC-UV method described provides a reliable and validated approach for the quantification of **olaquinox** in animal feed. The method demonstrates good linearity, recovery, and precision, making it suitable for routine quality control and regulatory monitoring. The provided protocol and performance data serve as a valuable resource for laboratories involved in the analysis of veterinary drug residues in animal feed.

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